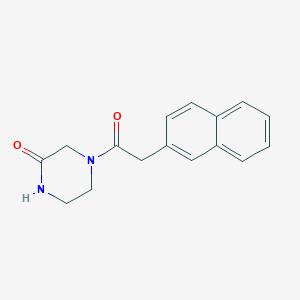
4-(2,4-Dimethylbenzoyl)piperazin-2-one
Vue d'ensemble
Description
4-(2,4-Dimethylbenzoyl)piperazin-2-one, also known as DMBP, is a chemical compound that has been widely used in scientific research for its various applications. It is a derivative of piperazine and benzoyl chloride, and its molecular formula is C14H18N2O2. DMBP is a white crystalline powder that is soluble in organic solvents and has a melting point of 163-165°C.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethylbenzoyl)piperazin-2-one as a fluorescent probe involves the coordination of metal ions to the carbonyl oxygen and nitrogen atoms of the piperazine ring. This results in a change in the fluorescence emission intensity and wavelength, which can be used to detect the presence of metal ions. In photodynamic therapy, 4-(2,4-Dimethylbenzoyl)piperazin-2-one acts as a photosensitizer by generating singlet oxygen upon irradiation with light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
4-(2,4-Dimethylbenzoyl)piperazin-2-one has been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo. It has been reported to have antioxidant and anti-inflammatory properties, and to inhibit the proliferation of cancer cells. 4-(2,4-Dimethylbenzoyl)piperazin-2-one has also been found to enhance the activity of certain enzymes such as catalase and superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2,4-Dimethylbenzoyl)piperazin-2-one is its high selectivity and sensitivity for the detection of metal ions. It is also relatively easy to synthesize and has low toxicity. However, the fluorescence emission of 4-(2,4-Dimethylbenzoyl)piperazin-2-one can be affected by various factors such as pH, temperature, and solvent polarity, which can limit its applicability in certain experimental conditions.
Orientations Futures
There are several future directions for the research and development of 4-(2,4-Dimethylbenzoyl)piperazin-2-one. One area of interest is the synthesis of novel 4-(2,4-Dimethylbenzoyl)piperazin-2-one derivatives with improved properties such as higher selectivity and sensitivity for metal ion detection, and enhanced photosensitizing activity for photodynamic therapy. Another direction is the exploration of the potential pharmacological applications of 4-(2,4-Dimethylbenzoyl)piperazin-2-one and its derivatives, particularly in the fields of cancer therapy and neuroprotection. Furthermore, the development of new analytical methods for the detection and quantification of 4-(2,4-Dimethylbenzoyl)piperazin-2-one in biological samples could facilitate its use in various biomedical applications.
Applications De Recherche Scientifique
4-(2,4-Dimethylbenzoyl)piperazin-2-one has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. In addition, 4-(2,4-Dimethylbenzoyl)piperazin-2-one has been employed as a scaffold for the synthesis of various bioactive compounds with potential pharmacological applications.
Propriétés
IUPAC Name |
4-(2,4-dimethylbenzoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-3-4-11(10(2)7-9)13(17)15-6-5-14-12(16)8-15/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHONKTANUFRGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCNC(=O)C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylbenzoyl)piperazin-2-one | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)



![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)


![4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537576.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)



![4-[2-(2-Methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537611.png)
![4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)